ATPA

Descripción general

Descripción

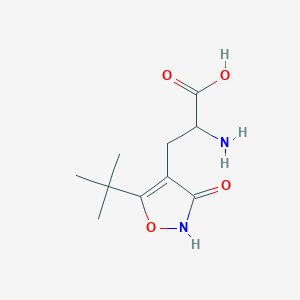

Advanced Transfer Path Analysis (ATPA) is a well-established method for characterizing vibroacoustic paths and subsystem contributions to noise in mechanical systems, particularly in aerospace engineering . However, in pharmacological and chemical contexts, this compound (2-Amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid) is a semirigid analog of glutamic acid and a potent, selective agonist of the ionotropic glutamate receptor subtype GluR5 . It is widely used in neuroscience to study synaptic transmission, seizure mechanisms, and receptor-specific drug interactions. Synthesized as a conformationally constrained derivative of glutamic acid, this compound’s 3-isoxazolol tautomer dominates in both crystalline and aqueous phases, contributing to its high receptor specificity .

Mecanismo De Acción

Target of Action

ATPA, also known as this compound-tert or (R,S)-ATPA or 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid, primarily targets the ATP synthase , also known as the F1F0 ATP Synthase or ATPase . This enzyme is responsible for the generation of ATP (Adenosine Triphosphate), the major energy currency in all living cells .

Mode of Action

This compound interacts with its target, the ATP synthase, to facilitate the synthesis of ATP. The ATP synthase utilizes the energy of a transmembrane electrochemical proton gradient to drive the synthesis of ATP from ADP (Adenosine Diphosphate) and inorganic phosphate (Pi), along with considerable release of energy .

Biochemical Pathways

The ATP synthase is a part of the oxidative phosphorylation pathway, which is carried out by five complexes that are the sites for electron transport and ATP synthesis . ATP synthase, being one of these complexes, plays a crucial role in this pathway. The ATP generated by this process fuels almost all metabolic pathways of the cell .

Result of Action

The result of this compound’s action is the synthesis of ATP, the principle energy generating molecule found in all forms of life . ATP functions as a chemical fuel by powering many organic processes of life . It also works as a coenzyme during phosphorylation reactions and plays a crucial role in RNA and DNA synthesis and in amino acid activation during protein synthesis .

Análisis Bioquímico

Biochemical Properties

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid interacts with the GluK1 kainate receptor, a type of ionotropic glutamate receptor. The interaction between the compound and the receptor is selective and potent, with an EC50 value of 0.66 µM . This interaction influences various biochemical reactions, including the transformation of the electrochemical proton gradient into ATP energy via proton transport across the membranes .

Cellular Effects

The compound’s interaction with the GluK1 kainate receptor influences various cellular processes. It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can influence the transcriptional organization of the large and small ATP synthase operons, atpI/H/F/A and atpB/E, in Arabidopsis thaliana chloroplasts .

Molecular Mechanism

At the molecular level, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid exerts its effects through binding interactions with the GluK1 kainate receptor. This binding interaction leads to the activation of the receptor, which in turn influences various cellular processes, including changes in gene expression .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Neuroscience

- Synaptic Transmission : ATPA has been shown to modulate synaptic transmission in various brain regions, particularly in the hippocampus. Studies demonstrate that this compound can depress excitatory synaptic transmission, highlighting its potential role in understanding synaptic plasticity and memory .

- Neurodegenerative Diseases : Research indicates that this compound may be involved in the signaling pathways related to neurodegenerative diseases such as Alzheimer's and epilepsy. Its selective action on GLU(K5) receptors makes it a valuable tool for studying these conditions .

-

Pharmacology

- Therapeutic Potential : this compound is being investigated for its therapeutic potential in treating neurological disorders. Its ability to selectively activate specific glutamate receptors opens avenues for developing targeted therapies with fewer side effects compared to non-selective treatments .

- Drug Development : The compound is also being explored in pharmaceutical research aimed at creating new drugs targeting glutamate receptors, which are implicated in various psychiatric and neurological disorders .

- Biochemistry

Case Study 1: Modulation of Synaptic Transmission

In a study examining the effects of this compound on rat hippocampal slices, researchers found that this compound significantly depressed excitatory synaptic transmission in the Schaffer collateral pathway. This effect was developmentally regulated and diminished with prolonged exposure, suggesting a complex interaction between receptor activation and synaptic efficacy .

Case Study 2: Neuroprotective Effects

Another investigation highlighted this compound's potential neuroprotective effects against excitotoxicity induced by excessive glutamate release. The study indicated that this compound could mitigate neuronal damage in models of acute brain injury, positioning it as a candidate for further exploration in neuroprotective therapies .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Neuroscience | Modulation of synaptic transmission | Depresses excitatory transmission |

| Neurodegenerative Diseases | Potential treatment for epilepsy | May protect against excitotoxicity |

| Pharmacology | Drug development targeting GLU(K5) | Selective activation reduces side effects |

| Biochemistry | Receptor structure-function studies | Insights into receptor dynamics |

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for constructing ATPA-based electrochemical biosensors?

- Methodological Answer : When designing this compound-based biosensors, prioritize probe DNA configuration (e.g., hairpin vs. double-strand) and surface density optimization. For example, a hairpin-mediated aptamer interface with moderate surface density (5.72 pmol·cm⁻²) maximizes molecular recognition and detection sensitivity . Include validation steps using control targets (e.g., FAD displacement assays) to confirm specificity . Use electrochemical techniques like AdS-SWV (Adsorptive Stripping Square-Wave Voltammetry) to quantify signal changes induced by ATP binding .

Q. How can researchers validate this compound-ATP binding efficiency in heterogeneous biological samples?

- Methodological Answer : Validate binding efficiency by: (1) Conducting selectivity tests against structurally similar molecules (e.g., GTP, CTP) to rule out cross-reactivity. (2) Performing regeneration studies (e.g., buffer washes) to confirm aptamer reusability without signal degradation . (3) Using calibration curves with known ATP concentrations (picomolar to micromolar range) to establish linearity and detection limits .

Q. What statistical methods are recommended for analyzing signal-to-noise ratios in this compound-based detection systems?

- Methodological Answer : Apply regression models to correlate electrochemical signal intensity (e.g., current change) with ATP concentration. For low-concentration detection (≤0.74 fM this compound), use non-parametric tests (e.g., Mann-Whitney U) to account for non-normal data distributions. Report effect sizes and confidence intervals to quantify uncertainty .

Q. How should researchers optimize probe DNA density on biosensor interfaces?

- Methodological Answer : Titrate probe DNA concentrations during sensor fabrication and measure signal saturation points. Experimental data indicate that a density of 5.72 pmol·cm⁻² balances steric hindrance and binding accessibility, achieving a 31.87% electrochemical signal contribution from dsDNA formation . Use atomic force microscopy (AFM) or quartz crystal microbalance (QCM) to validate surface morphology post-optimization.

Q. What are the best practices for mitigating cross-reactivity in this compound sensors?

- Methodological Answer : (1) Pre-incubate the sensor with non-target molecules (e.g., serum proteins) to block nonspecific binding sites. (2) Incorporate spacer molecules (e.g., polyethylene glycol) to reduce steric interference. (3) Validate results using orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can contradictions in surface density effects on this compound sensor performance be resolved?

- Methodological Answer : Contradictions often arise from variations in probe spatial orientation. Address this by: (1) Comparing datasets across multiple fabrication batches using ANOVA to identify batch-specific outliers. (2) Applying multivariate regression to isolate density effects from confounding variables (e.g., temperature, buffer ionic strength). (3) Referencing controlled studies where moderate density (5.72 pmol·cm⁻²) yielded optimal detection limits (0.74 fM this compound) .

Q. What advanced signal-processing techniques improve differentiation between aptamer binding and background noise?

- Methodological Answer : Implement machine learning algorithms (e.g., convolutional neural networks) to classify signal patterns in real-time data. For low-concentration ATP detection, combine wavelet transforms with threshold filtering to isolate target-specific signals from baseline drift . Cross-validate with synthetic datasets mimicking experimental noise profiles.

Q. How can researchers address reproducibility challenges in electrochemical this compound sensor fabrication?

- Methodological Answer : Standardize protocols using: (1) Certified reference materials (CRMs) for electrode modification. (2) Interlaboratory studies to quantify variability in probe immobilization. (3) Detailed reporting of fabrication parameters (e.g., incubation time, voltage settings) following APA guidelines for methodological transparency .

Q. What strategies enable multi-parametric analysis of this compound-ATP interactions in complex matrices?

- Methodological Answer : Integrate microfluidic systems with this compound sensors to simultaneously monitor binding kinetics, pH, and temperature. Use principal component analysis (PCA) to deconvolute overlapping signals. For example, graphene-modified electrodes coupled with FAD displacement assays enable real-time ATP quantification in serum samples .

Q. How can this compound sensors be adapted for logic-gate applications in diagnostic devices?

- Methodological Answer : Design XOR logic gates by functionalizing sensors with dual probes (this compound and complementary DNA strands). Experimental studies demonstrate that this compound-ATP binding triggers conformational changes, enabling binary signal outputs (0/1) for multiplexed detection . Validate logic operations using truth tables and kinetic modeling.

Comparación Con Compuestos Similares

Structural and Tautomeric Comparisons

ATPA vs. Thio-ATPA :

this compound and its thio-analog, thio-ATPA , share a core structure but differ in the heterocyclic ring (isoxazolol in this compound vs. isothiazolone in thio-ATPA). Quantum chemical calculations confirm that this compound predominantly adopts the 3-isoxazolol tautomer, while thio-ATPA favors the 3(2H)-isothiazolone form, especially in weakly acidic solutions . This structural divergence impacts receptor binding: (S)-ATPA exhibits an EC₅₀ of 0.48 µM at GluR5, whereas (S)-thio-ATPA’s stereospecific activity requires further quantification .- Comparison with Other GluR Agonists: this compound’s potency at GluR5 is intermediate among excitatory amino acids (Table 1). Domoate and kainate, marine-derived agonists with broader receptor activity, show higher potency but lower selectivity. AMPA, a smaller non-cyclic agonist, primarily targets AMPA receptors .

Table 1: Comparative Potency and Selectivity of GluR Agonists

Pharmacological and Functional Differences

- Seizure Modulation :

In murine models, this compound-induced clonic seizures are selectively suppressed by antiepileptics (e.g., diphenylhydantoin, carbamazepine), whereas kainate and NMDA seizures are less affected .

Table 2: Effects of Antiepileptic Drugs on Agonist-Induced Seizures

| Compound | Diphenylhydantoin | Carbamazepine | Phenobarbital |

|---|---|---|---|

| This compound | Threshold ↑↑↑ | Threshold ↑↑↑ | Threshold ↑↑ |

| Kainate | Threshold ↑ | Threshold ↑ | Threshold ↑↑↑ |

| NMDA | No effect | No effect | Threshold ↑↑↑ |

Research Findings and Implications

- Structural Insights : X-ray crystallography and quantum calculations validate this compound’s tautomeric stability, explaining its receptor specificity .

- Clinical Relevance : this compound’s selective GluR5 agonism makes it a valuable tool for studying epilepsy and neuropathic pain mechanisms .

- Limitations : Thio-ATPA’s lower solubility and undefined EC₅₀ limit its utility compared to this compound .

Notes on Other Contexts of “this compound”

While this analysis focuses on the pharmacological this compound, the acronym appears in unrelated fields:

- Noise Analysis: Advanced Transfer Path Analysis (this compound) predicts aircraft cabin noise .

- Retinoic Acid Derivative: A novel this compound (4-amino-2-trifluoromethyl-phenyl acitretinate) inhibits leukemia cell proliferation .

- Surgical Approach : The anterior transpetrosal approach (this compound) is a neurosurgical technique .

Métodos De Preparación

McMurry Coupling Method for Tetraphenylethylene-Based ATPA Derivatives

Reaction Overview

The McMurry coupling reaction serves as a cornerstone for synthesizing tetraphenylethylene (TPE) derivatives, which are precursors to this compound-containing compounds. This method involves reductive dimerization of benzophenone derivatives using low-valence titanium species .

Experimental Procedure

A mixture of benzophenone (30.0 mmol, 5.45 g) is reacted with titanium tetrachloride (TiCl₄) and zinc powder in anhydrous tetrahydrofuran (THF) under inert nitrogen atmosphere . Key steps include:

-

Low-valence titanium formation : TiCl₄ is reduced by zinc at 0°C, generating reactive Ti(II) species.

-

Carbonyl coupling : Benzophenone is added to the titanium-zinc suspension, initiating single-electron transfer (SET) to carbonyl groups, resulting in C–C bond formation.

-

Work-up : The reaction is quenched with aqueous K₂CO₃, extracted with dichloromethane, and purified via silica gel chromatography (n-hexane/ethyl acetate, 99:1) .

Yield and Characterization

-

¹H NMR (CDCl₃) : δ 7.11–7.07 (m, 12H, ArH), 7.04–7.01 (m, 8H, ArH) .

-

¹³C NMR (CDCl₃) : 143.9 (C), 141.1 (C), 131.5 (CH), 127.8 (CH), 126.6 (CH) .

Mechanistic Insights

The reaction proceeds via a radical intermediate, where Ti(II) facilitates single-electron reduction of carbonyl groups, enabling dimerization. Steric and electronic factors dictate regioselectivity, with electron-deficient aryl ketones exhibiting higher reactivity .

Ullmann-Type Coupling for this compound Synthesis

Reaction Overview

This compound derivatives are also synthesized via copper-catalyzed Ullmann coupling, enabling aryl-amine bond formation. This method is favored for its compatibility with halogenated substrates and functional group tolerance .

Experimental Procedure

A mixture of 4-bromo-N-phenylaniline (8.06 mmol), 4-bromophenol (8.84 mmol), CuI (1.08 mmol), K₃CO₃ (5.07 mmol), and 1,10-phenanthroline (1.0 mmol) in toluene is degassed and refluxed under nitrogen . Key steps include:

-

Catalytic cycle activation : Cu(I) forms a complex with 1,10-phenanthroline, enhancing oxidative addition of aryl halides.

-

C–N bond formation : The aryl bromide undergoes coupling with the amine, facilitated by base-mediated deprotonation.

-

Work-up : The crude product is extracted with CH₂Cl₂, washed with brine, and purified via column chromatography .

Mechanistic Insights

The reaction proceeds through a Cu(I)/Cu(III) cycle, where oxidative addition of aryl halide to Cu(I) forms a Cu(III) intermediate. Subsequent transmetallation with the amine and reductive elimination yields the coupled product .

Comparative Analysis of this compound Synthesis Methods

Advanced Characterization of this compound

Spectroscopic Techniques

-

NMR Spectroscopy : Confirms regiochemistry and purity, with aromatic protons appearing as multiplet clusters .

-

IR Spectroscopy : Identifies N–H and C≡C stretches, critical for verifying functional group integrity .

Thermodynamic Stability Studies

Density functional theory (DFT) analyses reveal this compound’s preferential binding sites for nitroaromatics. For example, nitrobenzene exhibits the highest interaction energy (−115.71 kcal/mol) at site II of the TPE framework .

Propiedades

IUPAC Name |

2-azaniumyl-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXJURSCCVBKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140158-50-5 | |

| Record name | 2-Amino-3-[3-hydroxy-5-tert-butylisoxazol-4-yl]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140158-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.